molecular formula C7H12O2 B13635756 1,2,2-Trimethylcyclopropane-1-carboxylic acid

1,2,2-Trimethylcyclopropane-1-carboxylic acid

Cat. No.: B13635756
M. Wt: 128.17 g/mol
InChI Key: CCIGAUXGHSUZMV-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which does not require pressure . This method yields 1,1,2-trimethylcyclopropane, which can then be further modified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenolysis in the presence of platinized carbon and hydrogen at controlled temperatures . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Ketones and alcohols.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.

Comparison with Similar Compounds

Uniqueness: 1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,2,2-trimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9)

InChI Key

CCIGAUXGHSUZMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)C(=O)O)C

Origin of Product

United States

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